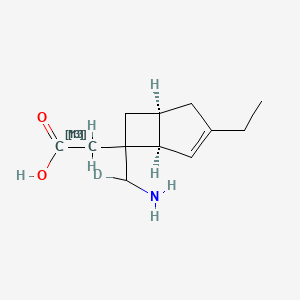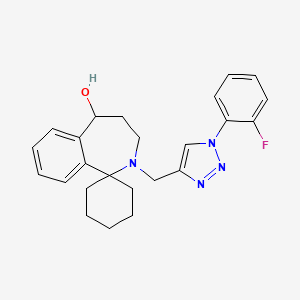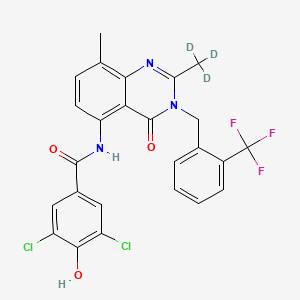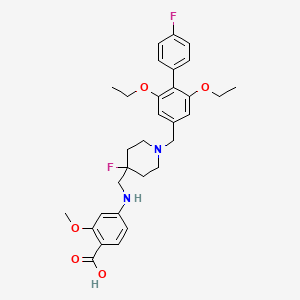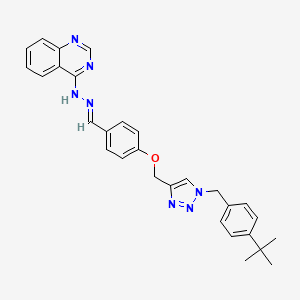
Met/pdgfra-IN-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Met/pdgfra-IN-2 is a compound that serves as an inhibitor of the MET and platelet-derived growth factor receptor alpha (PDGFRA) proteins. These proteins are involved in various cellular processes, including cell growth, differentiation, and survival. Inhibiting these proteins can be beneficial in treating certain types of cancer, as they are often overexpressed or mutated in cancer cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Met/pdgfra-IN-2 involves several steps, including the preparation of intermediate compounds and their subsequent reactions to form the final product. The specific synthetic routes and reaction conditions are typically proprietary information held by pharmaceutical companies. general methods for synthesizing similar compounds involve the use of organic solvents, catalysts, and controlled reaction conditions such as temperature and pH .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale chemical synthesis using automated equipment to ensure consistency and purity. This process would include rigorous quality control measures to ensure that the final product meets the required specifications for pharmaceutical use .
Analyse Des Réactions Chimiques
Types of Reactions
Met/pdgfra-IN-2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the yield and purity of the final product .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may produce reduced derivatives .
Applications De Recherche Scientifique
Met/pdgfra-IN-2 has several scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of MET and PDGFRA proteins and their role in various chemical processes.
Biology: Used to investigate the biological pathways involving MET and PDGFRA proteins and their impact on cell growth and differentiation.
Medicine: Used in the development of targeted therapies for cancers that overexpress or have mutations in MET and PDGFRA proteins. .
Mécanisme D'action
Met/pdgfra-IN-2 exerts its effects by binding to the MET and PDGFRA proteins, inhibiting their activity. This inhibition prevents the activation of downstream signaling pathways that promote cell growth, survival, and differentiation. By blocking these pathways, this compound can induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imatinib: A well-known inhibitor of PDGFRA and other tyrosine kinases, used in the treatment of chronic myeloid leukemia and gastrointestinal stromal tumors.
Sunitinib: Another tyrosine kinase inhibitor that targets multiple receptors, including PDGFRA, used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.
Crenolanib: A selective inhibitor of PDGFRA, used in clinical trials for the treatment of various cancers.
Uniqueness
Met/pdgfra-IN-2 is unique in its dual inhibition of both MET and PDGFRA proteins, making it a versatile compound for targeting cancers that involve these proteins. Its ability to induce apoptosis and inhibit cell proliferation in MET-positive cells sets it apart from other inhibitors that may only target one of these proteins .
Propriétés
Formule moléculaire |
C29H29N7O |
|---|---|
Poids moléculaire |
491.6 g/mol |
Nom IUPAC |
N-[(E)-[4-[[1-[(4-tert-butylphenyl)methyl]triazol-4-yl]methoxy]phenyl]methylideneamino]quinazolin-4-amine |
InChI |
InChI=1S/C29H29N7O/c1-29(2,3)23-12-8-22(9-13-23)17-36-18-24(33-35-36)19-37-25-14-10-21(11-15-25)16-32-34-28-26-6-4-5-7-27(26)30-20-31-28/h4-16,18,20H,17,19H2,1-3H3,(H,30,31,34)/b32-16+ |
Clé InChI |
KSSCDIVAUZWVFC-KPGMTVGESA-N |
SMILES isomérique |
CC(C)(C)C1=CC=C(C=C1)CN2C=C(N=N2)COC3=CC=C(C=C3)/C=N/NC4=NC=NC5=CC=CC=C54 |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)CN2C=C(N=N2)COC3=CC=C(C=C3)C=NNC4=NC=NC5=CC=CC=C54 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R,5R)-2-(hydroxymethyl)-5-[6-(3-methylbut-2-enylamino)purin-9-yl]oxolan-3-ol](/img/structure/B15138733.png)
![1-[6-[3-[4-[(3-azidopropylamino)methyl]triazol-1-yl]propylamino]-6-oxohexyl]-3,3-dimethyl-2-[(E,3Z)-3-[3-methyl-5-sulfo-3-(4-sulfobutyl)-1-(3-sulfopropyl)indol-2-ylidene]prop-1-enyl]indol-1-ium-5-sulfonate](/img/structure/B15138735.png)

![5-[2-[3-(diaminomethylidenecarbamoyl)-5-(trifluoromethyl)phenyl]ethynyl]-N-pyridin-2-yl-2-(trifluoromethyl)benzamide](/img/structure/B15138749.png)
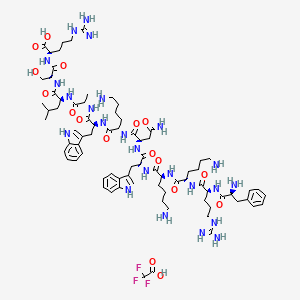
![Propanenitrile, 3-[[2-(2-cyanoethoxy)ethyl][4-[(4-nitrophenyl)azo]phenyl]amino]-](/img/structure/B15138760.png)
